N-(4-(Piperidin-2-yl)phenyl)acetamide
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Overview
Description
N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Piperidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-(Piperidin-2-yl)phenyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Related to fentanyl derivatives.
Uniqueness
N-(4-(Piperidin-2-yl)phenyl)acetamide is unique due to its specific piperidine and phenylacetamide moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. The compound features a piperidine ring linked to a phenyl group and an acetamide moiety, which is characteristic of many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C13H18N2O |
Molecular Weight | 218.29 g/mol |
Functional Groups | Piperidine, Acetamide |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. This reaction is usually conducted under reflux conditions in solvents such as dichloromethane or ethanol. Purification methods like recrystallization or column chromatography are employed to isolate the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Analgesic Properties : The compound has been studied for its interaction with opioid receptors, suggesting potential analgesic effects through modulation of pain pathways.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections.
- Anticancer Potential : Investigations into its anticancer activity have shown promise, although further studies are needed to elucidate its efficacy against specific cancer types.
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, thus contributing to its analgesic and anti-inflammatory effects.
- Receptor Modulation : Its structure allows for selective binding to certain receptors, which can lead to diverse pharmacological effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives similar to this compound:
- A study evaluating a series of piperidine derivatives found that modifications in their structure significantly affected their affinity for opioid receptors and their analgesic efficacy .
- Another investigation reported that compounds with similar piperidine structures exhibited promising antimalarial activity against Plasmodium falciparum, highlighting the versatility of piperidine derivatives in drug development .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-piperidin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
BDWZOPMIJLPUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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